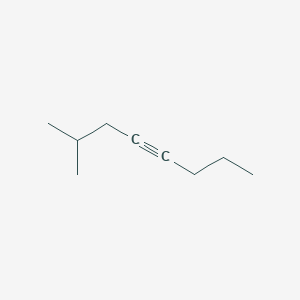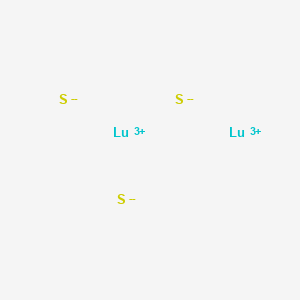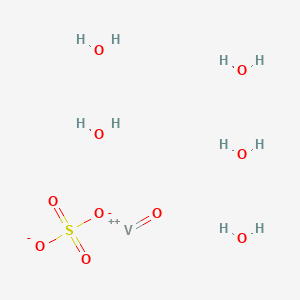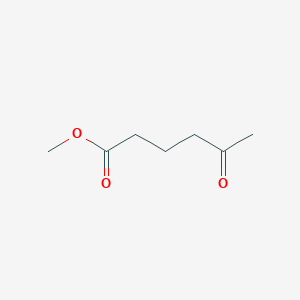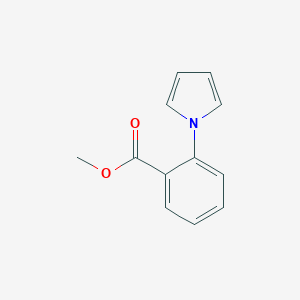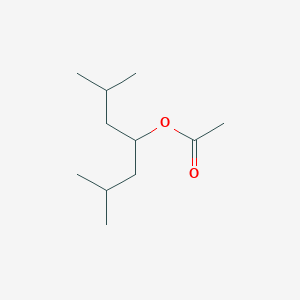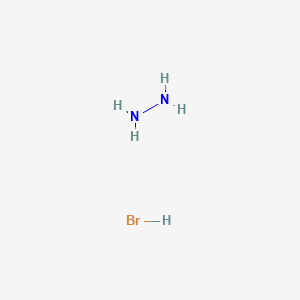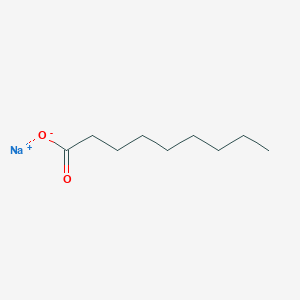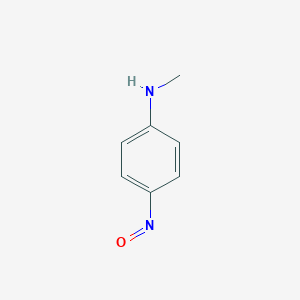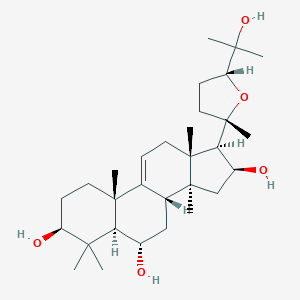
Sapogenin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sapogenin A is a naturally occurring steroid compound that is found in various plants. It belongs to the class of compounds known as sapogenins, which are precursors to the synthesis of various steroids and hormones in the body. Sapogenin A has been the subject of extensive scientific research due to its potential applications in medicine and agriculture.
Mechanism of Action
The mechanism of action of Sapogenin A is not fully understood. However, it has been suggested that it may exert its biological effects by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways. Sapogenin A has also been shown to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Sapogenin A has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of various pro-inflammatory cytokines, including TNF-α and IL-6. Sapogenin A has also been shown to possess antioxidant properties, which may help to protect cells from oxidative damage. In addition, Sapogenin A has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Sapogenin A in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. In addition, Sapogenin A is readily available from various plant sources, making it relatively easy and cost-effective to obtain. However, one of the main limitations of using Sapogenin A in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several potential future directions for research on Sapogenin A. One area of interest is its potential use as a natural insecticide and herbicide. Another area of interest is its potential use in the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Furthermore, Sapogenin A may have potential applications in the development of new cancer therapies. Finally, further research is needed to fully understand the mechanism of action of Sapogenin A and its potential applications in medicine and agriculture.
Conclusion:
Sapogenin A is a naturally occurring steroid compound that has been the subject of extensive scientific research due to its potential applications in medicine and agriculture. It possesses various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Sapogenin A can be synthesized from various plant sources and is readily available for use in lab experiments. However, further research is needed to fully understand the mechanism of action of Sapogenin A and its potential applications in medicine and agriculture.
Synthesis Methods
Sapogenin A can be synthesized from various plant sources, including Dioscorea zingiberensis, Dioscorea nipponica, and Trillium erectum. The most common method for the synthesis of Sapogenin A involves the extraction of plant material using solvents such as ethanol or methanol, followed by purification using column chromatography. The purified compound can then be characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Scientific Research Applications
Sapogenin A has been the subject of extensive scientific research due to its potential applications in medicine and agriculture. It has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Sapogenin A has also been investigated for its potential use as a natural insecticide and herbicide.
properties
CAS RN |
11026-01-0 |
|---|---|
Product Name |
Sapogenin A |
Molecular Formula |
C30H50O5 |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol |
InChI |
InChI=1S/C30H50O5/c1-25(2)21(33)10-12-27(5)17-9-13-28(6)24(30(8)14-11-22(35-30)26(3,4)34)20(32)16-29(28,7)18(17)15-19(31)23(25)27/h9,18-24,31-34H,10-16H2,1-8H3/t18-,19+,20+,21+,22-,23+,24+,27-,28-,29+,30+/m1/s1 |
InChI Key |
KNESISUQBYQIIU-VQZKCCIMSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2[C@H](C[C@@]3([C@@]2(CC=C4[C@H]3C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)O |
SMILES |
CC1(C(CCC2(C1C(CC3C2=CCC4(C3(CC(C4C5(CCC(O5)C(C)(C)O)C)O)C)C)O)C)O)C |
Canonical SMILES |
CC1(C(CCC2(C1C(CC3C2=CCC4(C3(CC(C4C5(CCC(O5)C(C)(C)O)C)O)C)C)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




